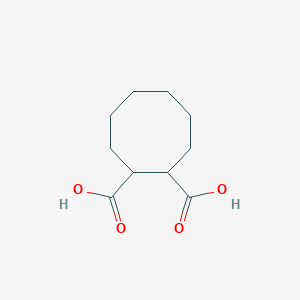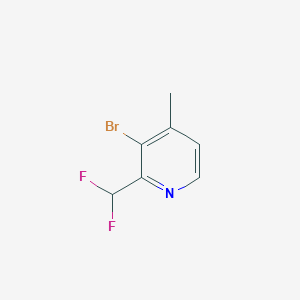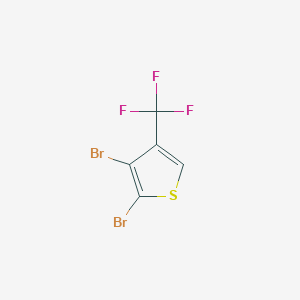
Cyclooctane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid derived from cyclooctane, featuring two carboxyl groups attached to the first and second carbon atoms of the cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene using hydrogen peroxide in the presence of a tungsten-based catalyst . This method involves the formation of a hydroperoxyalcohol intermediate, which undergoes further oxidation and cleavage to yield the dicarboxylic acid. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve the aerobic oxidation of cyclooctane using molecular oxygen or other oxidizing agents. This process can be catalyzed by various metal complexes, such as molybdenum or cobalt-based catalysts . The reaction is carried out under controlled conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2-dione under strong oxidizing conditions.
Reduction: Reduction of the carboxyl groups can yield cyclooctane-1,2-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and metal-based catalysts (e.g., tungsten, molybdenum) are commonly used
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alcohols, amines, and acid chlorides are typical reagents for esterification and amidation reactions.
Major Products Formed:
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctane-1,2-diol
Substitution: Various esters and amides
Applications De Recherche Scientifique
Cyclooctane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Mécanisme D'action
The mechanism of action of cyclooctane-1,2-dicarboxylic acid in chemical reactions involves the activation of the carboxyl groups, which can undergo nucleophilic attack or participate in redox reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the carboxyl groups are converted to carbonyl groups through the formation of intermediate species such as hydroperoxides .
Comparaison Avec Des Composés Similaires
Cyclooctane-1,2-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Cyclohexane-1,2-dicarboxylic acid: Similar in structure but with a smaller ring size, leading to different reactivity and physical properties.
Cyclopentane-1,2-dicarboxylic acid: Even smaller ring size, resulting in higher ring strain and different chemical behavior.
Adipic acid (hexane-1,6-dicarboxylic acid): A linear dicarboxylic acid commonly used in the production of nylon and other polymers.
This compound is unique due to its larger ring size, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
cyclooctane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWFYIXNPRJUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)



![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)



![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)



